1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to the indole core, which is further substituted with a methyl group and a dione functionality. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: One of the common methods to synthesize this compound involves the Claisen-Schmidt condensation reaction.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen-Schmidt condensation or Suzuki-Miyaura coupling reactions. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dione functionality, potentially converting them to hydroxyl groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Hydroxylated indole derivatives.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Biological Research: The compound is used to study the biological activities of indole derivatives, including their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol: This compound shares the chlorobenzyl group but has a benzimidazole core instead of an indole core.
1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole: Similar to the above compound but with additional methyl groups on the benzimidazole core.
Uniqueness: 1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of both the chlorobenzyl and methyl groups, along with the dione functionality, makes it a versatile compound for various chemical reactions and biological studies.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRATQPXJILRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377664 |
Source
|
Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303998-01-8 |
Source
|
Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.